molecular formula C8H8FNO4S B2858248 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid CAS No. 1564942-24-0

2-(2-Fluoro-4-sulfamoylphenyl)acetic acid

Cat. No.: B2858248
CAS No.: 1564942-24-0
M. Wt: 233.21
InChI Key: MKZIQMZTDAZCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-sulfamoylphenyl)acetic acid is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol It is characterized by the presence of a fluoro group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid typically involves the introduction of the fluoro and sulfamoyl groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-fluoroaniline with chlorosulfonic acid to introduce the sulfamoyl group. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-sulfamoylphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfamoyl group can be reduced to an amine under reducing conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the sulfamoyl group can yield the corresponding amine.

    Substitution: Substitution of the fluoro group can result in the formation of various substituted phenylacetic acids.

Scientific Research Applications

2-(2-Fluoro-4-sulfamoylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid depends on its specific application. In biological systems, the compound may act by inhibiting enzymes or binding to specific receptors. The fluoro and sulfamoyl groups can interact with active sites of enzymes, leading to inhibition of their activity. The acetic acid moiety can also play a role in binding interactions with proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-nitrophenyl)acetic acid
  • 2-(2-Fluoro-4-aminophenyl)acetic acid
  • 2-(2-Fluoro-4-methylphenyl)acetic acid

Uniqueness

2-(2-Fluoro-4-sulfamoylphenyl)acetic acid is unique due to the presence of both fluoro and sulfamoyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfamoyl group, in particular, can enhance the compound’s ability to interact with biological targets, while the fluoro group can influence its reactivity and stability .

Properties

IUPAC Name

2-(2-fluoro-4-sulfamoylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c9-7-4-6(15(10,13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZIQMZTDAZCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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